molecular formula C11H20INO B14698234 (4-(2-Furyl)-2-butyl)trimethylammonium iodide CAS No. 25433-44-7

(4-(2-Furyl)-2-butyl)trimethylammonium iodide

Cat. No.: B14698234
CAS No.: 25433-44-7
M. Wt: 309.19 g/mol
InChI Key: BHYDIDUGHIFVEB-UHFFFAOYSA-M
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Description

(4-(2-Furyl)-2-butyl)trimethylammonium iodide is a chemical compound with the molecular formula C12H22INO It is a quaternary ammonium salt that features a furan ring, a butyl chain, and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Furyl)-2-butyl)trimethylammonium iodide typically involves the reaction of 4-(2-furyl)-2-butanol with trimethylamine in the presence of hydroiodic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Polar solvents such as methanol or ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound

Chemical Reactions Analysis

Types of Reactions

(4-(2-Furyl)-2-butyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The butyl chain can be reduced to form saturated derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Silver nitrate, sodium azide

Major Products Formed

    Oxidation Products: Furan-2-carboxylic acid derivatives

    Reduction Products: Saturated butyl derivatives

    Substitution Products: Quaternary ammonium salts with different anions

Scientific Research Applications

(4-(2-Furyl)-2-butyl)trimethylammonium iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(2-Furyl)-2-butyl)trimethylammonium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include:

    Cell Membranes: Disruption of lipid bilayers

    Enzymes: Inhibition of key metabolic enzymes

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Furyl)pentyl)trimethylammonium iodide
  • (4-(2-Furyl)butyl)triethylammonium iodide
  • (4-(2-Furyl)butyl)tripropylammonium iodide

Uniqueness

(4-(2-Furyl)-2-butyl)trimethylammonium iodide is unique due to its specific combination of a furan ring, a butyl chain, and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25433-44-7

Molecular Formula

C11H20INO

Molecular Weight

309.19 g/mol

IUPAC Name

4-(furan-2-yl)butan-2-yl-trimethylazanium;iodide

InChI

InChI=1S/C11H20NO.HI/c1-10(12(2,3)4)7-8-11-6-5-9-13-11;/h5-6,9-10H,7-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BHYDIDUGHIFVEB-UHFFFAOYSA-M

Canonical SMILES

CC(CCC1=CC=CO1)[N+](C)(C)C.[I-]

Origin of Product

United States

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